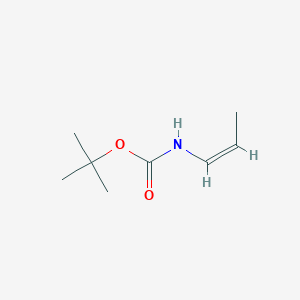
Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, (Z)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, (Z)-(9CI), also known as Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, (Z)-(9CI), is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, (Z)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, (Z)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, commonly referred to as tert-butyl N-(2-methylprop-1-enyl)carbamate, is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. This compound has gained attention due to its potential biological activities, particularly in agricultural and pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 g/mol |
| CAS Number | 131971-65-8 |
| IUPAC Name | tert-butyl N-(2-methylprop-1-enyl)carbamate |
| Purity | Typically ≥ 95% |
Antimicrobial Properties
Research indicates that carbamic acid derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain carbamate compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest effective antibacterial activity at low concentrations.
Case Study: Antibacterial Activity Assessment
A specific study evaluated the antibacterial efficacy of carbamic acid derivatives against multiple pathogens. The results are summarized in Table 1.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.63 |
| Escherichia coli | 1.25 |
| Klebsiella pneumoniae | 0.31 |
| Enterococcus faecalis | 0.63 |
These findings indicate that carbamic acid derivatives can serve as potential candidates for developing new antimicrobial agents.
Insecticidal Activity
Carbamic acid esters have also been studied for their insecticidal properties. The mode of action typically involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function in insects. This inhibition leads to neurotoxicity and eventual death of the target insect species.
Research Findings on Insecticidal Efficacy
A comparative study on the insecticidal activity of various carbamate compounds showed that the compound's effectiveness varies based on structural modifications. Table 2 summarizes the insecticidal potency of selected carbamate derivatives.
| Compound | LC50 (µg/mL) |
|---|---|
| Carbamic Acid A | 15.2 |
| Carbamic Acid B | 22.5 |
| Carbamic Acid C | 10.8 |
The data suggests that structural variations significantly impact biological activity, with some derivatives exhibiting potent insecticidal effects.
Toxicological Considerations
While carbamic acid derivatives show promising biological activities, it is essential to consider their toxicological profiles. Studies have indicated that certain compounds may exhibit mutagenic properties or potential reproductive toxicity under specific conditions.
Toxicity Assessment
A rapid screening assessment conducted on various carbamate compounds revealed concerns regarding their toxicity profiles, particularly in relation to human health and environmental safety. The assessment categorized substances based on their persistence and bioaccumulation potential.
Summary of Toxicological Findings
| Toxicity Endpoint | Findings |
|---|---|
| Mutagenicity | Some derivatives tested positive in TA98 and TA102 assays. |
| Reproductive Toxicity | Potential effects observed in animal models at high doses. |
特性
IUPAC Name |
tert-butyl N-[(Z)-prop-1-enyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H,1-4H3,(H,9,10)/b6-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZCCQCDGGYKLM-WAYWQWQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













